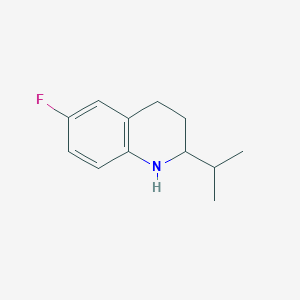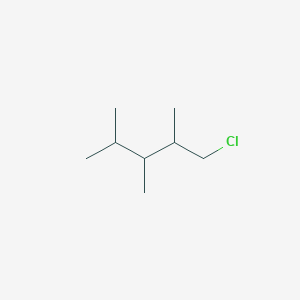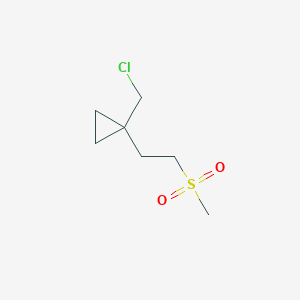![molecular formula C10H17Br B13168663 [1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)
[1-(Bromomethyl)cyclopropyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Bromomethyl)cyclopropyl]cyclohexane is an organic compound that features a cyclopropyl group attached to a cyclohexane ring via a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Bromomethyl)cyclopropyl]cyclohexane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction mechanism involves the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Bromomethyl)cyclopropyl]cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclopropylmethyl derivatives without the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Alcohols, amines, or other substituted cyclopropylmethyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclopropylmethyl derivatives without the bromine atom.
Applications De Recherche Scientifique
[1-(Bromomethyl)cyclopropyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce cyclopropylmethyl groups into larger molecules.
Biology: Potential use in studying the effects of cyclopropyl groups on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]cyclohexane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl bromide: Similar structure but lacks the cyclohexane ring.
Cyclohexylmethyl bromide: Similar structure but lacks the cyclopropyl group.
Bromocyclohexane: Contains a bromine atom attached directly to the cyclohexane ring.
Uniqueness
[1-(Bromomethyl)cyclopropyl]cyclohexane is unique due to the combination of the cyclopropyl and cyclohexane rings, which can impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H17Br |
|---|---|
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
[1-(bromomethyl)cyclopropyl]cyclohexane |
InChI |
InChI=1S/C10H17Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-8H2 |
Clé InChI |
JXSPTOKUTAQOGR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(CC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


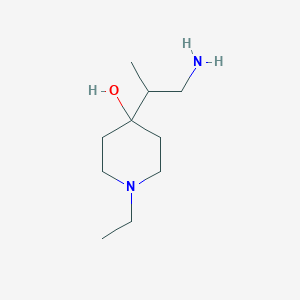

![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)

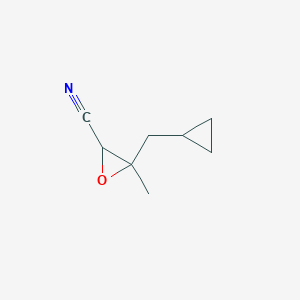
![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
